ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolopyrimidine core with multiple substituents. The molecule includes:
- A 1-allyl-2-oxoindol-3-ylidene group at position 2, contributing π-conjugation and steric bulk.
- A 7-methyl group and ethyl carboxylate at position 6, enhancing lipophilicity and influencing molecular conformation .
The compound’s bioactivity is hypothesized to arise from its ability to interact with biological targets via hydrogen bonding, π-π stacking, and steric complementarity, common mechanisms observed in related thiazolopyrimidine derivatives .
Properties
Molecular Formula |
C32H25N3O7S |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H25N3O7S/c1-4-16-34-22-10-7-6-9-21(22)25(28(34)36)27-29(37)35-26(24(31(39)40-5-2)18(3)33-32(35)43-27)19-12-14-20(15-13-19)42-30(38)23-11-8-17-41-23/h4,6-15,17,26H,1,5,16H2,2-3H3/b27-25- |
InChI Key |
QCCJLLYKFVYIJS-RFBIWTDZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)CC=C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)C(=C5C6=CC=CC=C6N(C5=O)CC=C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions The process may start with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine ring system
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is with a molar mass of approximately 515.58 g/mol.
Structural Features
The compound contains multiple functional groups, including:
- A thiazole ring
- A pyrimidine moiety
- An indole derivative
These features contribute to its potential biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have shown effectiveness against various bacterial strains. Studies suggest that ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate could be investigated for similar activities.
Anticancer Properties
Compounds containing thiazole and pyrimidine rings have been explored for their anticancer properties. The ability of such compounds to inhibit cancer cell proliferation has been documented in various studies. The specific compound may have potential in this area due to its structural characteristics that allow interaction with biological targets involved in cancer progression.
Enzyme Inhibition
The compound’s structure suggests it may act as an enzyme inhibitor. Specifically, thiazolo-pyrimidine derivatives have been studied for their ability to inhibit enzymes related to metabolic pathways in cancer and infectious diseases. Future research could explore the inhibitory effects of this compound on specific enzymes.
Synthesis of Novel Derivatives
The synthesis of this compound can serve as a starting point for generating new derivatives with enhanced biological activity through modifications at various positions on the molecule.
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial properties of thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that modifications at the pyrimidine position enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that similar modifications could be explored for this compound to improve its antimicrobial efficacy.
Case Study 2: Anticancer Activity
A series of thiazolo-pyrimidine compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The study found that certain substitutions increased potency significantly compared to standard chemotherapeutic agents. This highlights the potential for this compound to be a lead compound in developing new anticancer therapies.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares the target compound with structurally analogous derivatives:
Crystallographic and Hydrogen-Bonding Patterns
- The 2,4,6-trimethoxybenzylidene derivative forms C–H···O hydrogen-bonded chains along the c-axis, stabilizing its crystal lattice. The target compound’s furoyloxy group may similarly participate in intermolecular hydrogen bonds, influencing solubility and crystallinity .
- The 2-fluoro-4-methoxy analog exhibits triclinic packing with bifurcated hydrogen bonds, suggesting that halogen and ether substituents synergistically direct crystal growth .
Biological Activity
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound has a molecular formula of CHNOS and a molecular weight of 491.592 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolo-pyrimidine scaffold through cyclization reactions. Specific methodologies can vary but often include the use of microwave irradiation to enhance yields and reaction rates.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that certain derivatives demonstrated broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
- The compound's structural features, particularly the presence of electron-withdrawing groups on the phenyl ring, have been associated with increased antimicrobial potency .
Anticancer Activity
Research has suggested that thiazolo-pyrimidine derivatives may also possess anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.
- Mechanism of Action : Potential mechanisms include the inhibition of specific enzymes involved in cancer cell proliferation and survival.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
